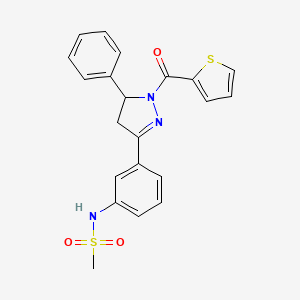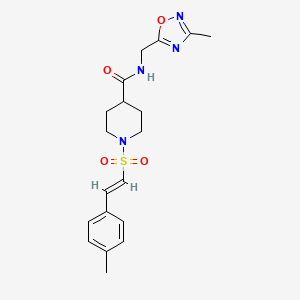
(2Z)-4-(4-bromophenyl)-N-(4-sulfamoylanilino)-1,3-thiazole-2-carboximidoyl cyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-4-(4-bromophenyl)-N-(4-sulfamoylanilino)-1,3-thiazole-2-carboximidoyl cyanide is a useful research compound. Its molecular formula is C17H12BrN5O2S2 and its molecular weight is 462.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Synthesis
Thiazole derivatives play a significant role in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and materials science. For example, the reaction of cyanoselenoacetamide with hydrogen sulfide forms compounds that can produce thiazoles, demonstrating the utility of thiazole derivatives in heterocyclic syntheses (Dyachenko & Vovk, 2013).
Antimicrobial and Antiviral Activities
Compounds with a thiazole core have shown promising antimicrobial and antiviral activities. For instance, the synthesis of new heterocyclic compounds incorporating sulfamoyl moieties has aimed at creating antimicrobial agents, highlighting the potential of these compounds in combating microbial infections (Darwish et al., 2014). Additionally, thiazole C-nucleosides have been evaluated for their antiviral activity against various viruses, indicating the broad application of thiazole derivatives in antiviral research (Srivastava et al., 1977).
Antihypertensive Agents
Research into thiosemicarbazides, triazoles, and Schiff bases, including those derived from thiazole compounds, has revealed their potential as antihypertensive α-blocking agents. This suggests that structurally related compounds could be explored for their cardiovascular effects (Abdel-Wahab et al., 2008).
Fluorescent Complexes with DNA
Thiazole derivatives have also been utilized in the development of fluorescent complexes with double-stranded DNA, indicating their application in molecular biology and genetic engineering for the sensitive detection of DNA (Rye et al., 1992).
Propiedades
IUPAC Name |
(2Z)-4-(4-bromophenyl)-N-(4-sulfamoylanilino)-1,3-thiazole-2-carboximidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN5O2S2/c18-12-3-1-11(2-4-12)16-10-26-17(21-16)15(9-19)23-22-13-5-7-14(8-6-13)27(20,24)25/h1-8,10,22H,(H2,20,24,25)/b23-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVJEJICFVOEDZ-HAHDFKILSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(=NNC3=CC=C(C=C3)S(=O)(=O)N)C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CSC(=N2)/C(=N\NC3=CC=C(C=C3)S(=O)(=O)N)/C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


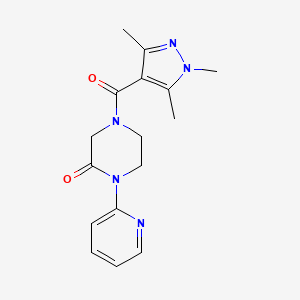
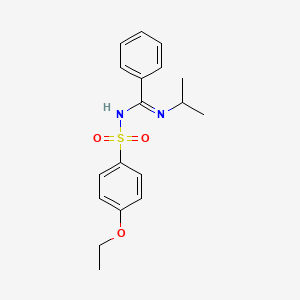
![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2534507.png)
![(E)-N-(5-(styrylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2534510.png)
![N-[3-[2-ethylsulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2534511.png)
![Methyl 5-ethyl-7-(4-fluorophenyl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2534513.png)
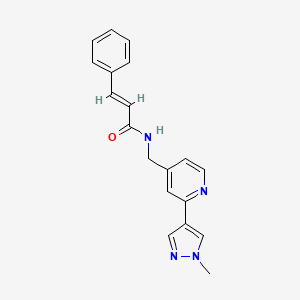
![(Z)-8-(3,4-dimethoxybenzyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2534515.png)
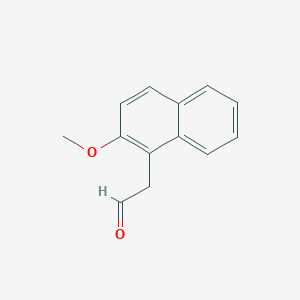
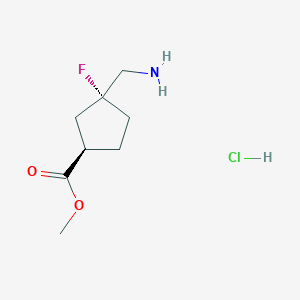
![2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-4-methylpyrimidine](/img/structure/B2534518.png)
